molecular formula C15H15NO B1282696 3-[4-(Propan-2-yl)benzoyl]pyridine CAS No. 61780-08-3

3-[4-(Propan-2-yl)benzoyl]pyridine

Cat. No.: B1282696
CAS No.: 61780-08-3
M. Wt: 225.28 g/mol
InChI Key: QVRWUFBLEVYYJA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Propan-2-yl)benzoyl]pyridine typically involves the condensation of 4-isopropylbenzoyl chloride with pyridine under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine itself, which acts as both a solvent and a base . The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Propan-2-yl)benzoyl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The pyridine ring and benzoyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Products may include this compound derivatives with hydroxyl or carbonyl groups.

    Reduction: Reduced forms such as alcohols or hydrocarbons.

    Substitution: Substituted derivatives with various functional groups attached to the pyridine or benzoyl moieties.

Scientific Research Applications

3-[4-(Propan-2-yl)benzoyl]pyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(Propan-2-yl)benzoyl]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving these targets, leading to various biological responses. Detailed studies are required to elucidate the precise mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-[4-(Methyl)benzoyl]pyridine: Similar structure but with a methyl group instead of an isopropyl group.

    3-[4-(Ethyl)benzoyl]pyridine: Contains an ethyl group instead of an isopropyl group.

    3-[4-(tert-Butyl)benzoyl]pyridine: Features a tert-butyl group in place of the isopropyl group.

Uniqueness

3-[4-(Propan-2-yl)benzoyl]pyridine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The steric and electronic effects of the isopropyl group can lead to distinct properties compared to its analogs, making it a valuable compound for various applications.

Properties

IUPAC Name

(4-propan-2-ylphenyl)-pyridin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-11(2)12-5-7-13(8-6-12)15(17)14-4-3-9-16-10-14/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVRWUFBLEVYYJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90540167
Record name [4-(Propan-2-yl)phenyl](pyridin-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90540167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61780-08-3
Record name [4-(Propan-2-yl)phenyl](pyridin-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90540167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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